molecular formula C9H5Cl2N B1582372 4,8-Dichloroquinoline CAS No. 21617-12-9

4,8-Dichloroquinoline

Cat. No.: B1582372
CAS No.: 21617-12-9
M. Wt: 198.05 g/mol
InChI Key: SDPCOMBBZFETLG-UHFFFAOYSA-N
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Description

4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The process starts with the hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline. The 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain this compound crude products .


Molecular Structure Analysis

The molecular formula of this compound is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 158.7±7.4 °C. Its index of refraction is 1.661, and it has a molar refractivity of 52.0±0.3 cm3 .

Scientific Research Applications

Cancer Treatment and Chemotherapy Enhancement

4,8-Dichloroquinoline derivatives, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), have shown promise in the treatment of cancer. Preclinical studies support their use in anti-cancer therapy, especially when combined with conventional anti-cancer treatments. These compounds sensitize tumor cells to a variety of drugs, thereby potentiating therapeutic activity. They exert effects on cancer cells and the tumor microenvironment, affecting pathways such as Toll-like receptor 9, p53, and CXCR4-CXCL12 in cancer cells. CQ has also been found to impact tumor vasculature, cancer-associated fibroblasts, and the immune system (Verbaanderd et al., 2017).

Palladium-Catalyzed Amination

Palladium-catalyzed amination of dichloroquinolines, including this compound, has been studied using adamantane-containing amines. The amination of this compound provided the best yields of amination products, indicating its potential in chemical synthesis and development of novel compounds (Abel et al., 2013).

Repurposing for Various Diseases

Chloroquine and its derivatives have been explored for repurposing in the management of various infectious and noninfectious diseases. Novel compounds and compositions based on the 4-aminoquinoline scaffold, including this compound, have been patented for potential therapeutic applications beyond their traditional use as antimalarials (Njaria et al., 2015).

Potential Use in COVID-19 Treatment

Initial studies suggested the use of 4-aminoquinoline compounds, including derivatives of this compound, in the treatment of COVID-19. Computational studies have explored their potential mechanism of action and lower toxicity compared to other antimalarial drugs (Vaidya & Vyas, 2020).

Pharmacological Effects in Cancer Therapy

Chloroquine and related compounds, derivatives of this compound, have significant pharmacological effects in cancer therapy. They interfere with inflammatory signaling pathways and autophagy in mammalian cells, which play a crucial role in cancer progression. These compounds have shown to affect tissue metabolic activity and key functions of the immune system (Varışlı, Cen, & Vlahopoulos, 2019).

Antitumor Therapies Based on Autophagy Mechanisms

Chloroquine and hydroxychloroquine have been used in antitumor therapies that target autophagy mechanisms. These molecules disrupt autophagosome-lysosome fusions and enhance the antiproliferative action of chemotherapeutics. They also have antitumor mechanisms unrelated to autophagy, including apoptosis, necroptosis, and immunomodulatory/anti-inflammatory characteristics (Ferreira et al., 2021).

Safety and Hazards

4,8-Dichloroquinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

4,8-Dichloroquinoline is an important intermediate in the synthesis of aminoquinoline antimalarial drugs. As such, future research and development efforts may focus on improving the synthesis process of this compound and exploring its potential applications in the development of new drugs .

Biochemical Analysis

Biochemical Properties

4,8-Dichloroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCOMBBZFETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176006
Record name 4,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-12-9
Record name 4,8-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloroquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dichloroquinoline
Source EPA DSSTox
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Record name 4,8-dichloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the traditional challenges in synthesizing 4,8-Dichloroquinoline, and how has recent research addressed these?

A: Traditional synthesis methods for this compound have faced limitations, particularly regarding reaction times and reagent consumption. A study published in "Synthesis of this compound" [] demonstrated a novel approach that significantly improved the efficiency of the synthesis process. By employing a specific sequence of addition, cyclization, and chlorination reactions, the researchers achieved a notable reduction in reaction time from 48 hours to 8 hours. Additionally, this optimized method led to a tenfold decrease in the amount of iodine required, contributing to both cost-effectiveness and environmental friendliness. The overall yield achieved through this improved synthesis was 68%, highlighting its potential for broader application in research and industrial settings.

Q2: Has the use of organic bases been explored in the synthesis of derivatives of this compound?

A: Yes, research has explored the use of organic bases as catalysts in the synthesis of this compound derivatives. One example is highlighted in the study "Synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline Catalyzed by Organic Base" []. This research demonstrates the successful synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline through the condensation reaction of this compound with 2-chloro-4-fluorophenol, facilitated by triethylamine as an organic base catalyst. This method achieved a 75% yield, showcasing a 26% improvement compared to traditional melting condensation processes. This highlights the potential of organic bases in enhancing the efficiency and yield of reactions involving this compound as a starting material.

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